![molecular formula C5H5Cl2N3 B3174999 2,6-Dichloro-5-methylpyrimidin-4-amine CAS No. 95520-61-9](/img/structure/B3174999.png)
2,6-Dichloro-5-methylpyrimidin-4-amine
Overview
Description
2,6-Dichloro-5-methylpyrimidin-4-amine is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of this compound involves the dissolution of 5-methyl-2,4,6-trichloropyrimidine in dimethoxyethane, followed by the introduction of ammonia gas at room temperature until the solution is saturated . The resulting white suspension is stirred for 12 hours at room temperature, then concentrated in a rotary evaporator, and water is added to the residue . The formed suspension is filtered and the precipitate is dried . The mother liquor is concentrated to half the volume, filtered, and the precipitate is dried . The crude product is recrystallized from acetonitrile/water (5:1), yielding a product with a melting point of 193-194°C .Molecular Structure Analysis
The molecular formula of this compound is C5H5Cl2N3 . The molecular weight is 178.02 .Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-methylpyrimidin-4-amine is not fully understood. However, it has been suggested that the compound acts as an inhibitor of certain enzymes and proteins in the body. It has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antiviral properties. In addition, the compound has been shown to have an effect on the central nervous system, with some studies suggesting that it may have potential as a treatment for neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,6-Dichloro-5-methylpyrimidin-4-amine in lab experiments is its high purity and stability. The compound is also readily available and relatively inexpensive. However, the main limitation of using the compound is its potential toxicity. It is important to handle the compound with care and to follow appropriate safety protocols when working with it.
Future Directions
There are several future directions for research on 2,6-Dichloro-5-methylpyrimidin-4-amine. One area of interest is the development of new synthetic routes for the compound that are more efficient and environmentally friendly. Another area of interest is the exploration of the compound's potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Scientific Research Applications
2,6-Dichloro-5-methylpyrimidin-4-amine has been extensively studied for its potential applications in various fields of scientific research. The compound has been used as a building block for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a precursor for the synthesis of fluorescent dyes and polymers.
properties
IUPAC Name |
2,6-dichloro-5-methylpyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-2-3(6)9-5(7)10-4(2)8/h1H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFHBBQIQMVLRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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